CK0106023

Description

Properties

IUPAC Name |

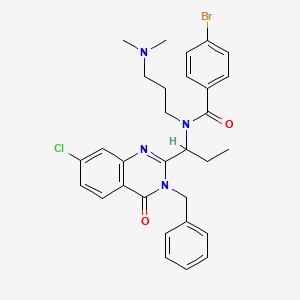

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVLDHUUSWUATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955247 | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336115-72-1 | |

| Record name | CK-0106023 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CK-0106023 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein Eg5 Inducing Mitotic Arrest and Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CK0106023 is a potent and specific small-molecule inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11. As a critical motor protein, Eg5 plays an essential role in the establishment and maintenance of the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during mitosis. This compound acts as an allosteric inhibitor, binding to a site distinct from the ATP and microtubule binding sites on the Eg5 motor domain. This inhibition prevents Eg5 from performing its function of pushing the spindle poles apart, leading to the formation of characteristic monopolar spindles. Consequently, the spindle assembly checkpoint is activated, causing a prolonged arrest of cells in mitosis. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in proliferating cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular processes, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Kinesin Spindle Protein (Eg5)

The primary molecular target of this compound is the kinesin spindle protein Eg5. Eg5 is a plus-end directed motor protein that is essential for the formation of a bipolar spindle during the early stages of mitosis.[1] It functions by cross-linking and sliding apart antiparallel microtubules, thereby pushing the centrosomes away from each other to establish the two poles of the mitotic spindle.

This compound is a potent allosteric inhibitor of the KSP motor domain's ATPase activity with a reported Ki of 12 nM .[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a pocket on the Eg5 motor domain that is formed in the ADP-bound state. This binding traps Eg5 in a microtubule-bound state with ADP in its active site, preventing the release of ADP which is a crucial step in the ATPase cycle.[1] This allosteric inhibition effectively stalls the motor protein, preventing it from generating the outward force necessary for centrosome separation.

The inhibition of Eg5 by this compound leads to a failure of the duplicated centrosomes to separate. This results in a characteristic cellular phenotype: the formation of a monopolar spindle , often described as a "rosette" of condensed chromosomes surrounding a single microtubule aster.[1] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. The persistent activation of the SAC due to the presence of the monopolar spindle leads to a prolonged arrest of the cell in mitosis (M-phase).

Quantitative Data Presentation

This compound exhibits potent anti-proliferative activity across a range of human tumor cell lines. The following tables summarize key quantitative data related to its activity.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Reference |

| Ki for KSP/Eg5 Inhibition | 12 nM | [1][2] |

| Mean GI50 (NCI-60 Panel) | 364 nmol/L | [3] |

Table 2: Growth Inhibition (GI50) of this compound in Selected Human Cancer Cell Lines

The full NCI-60 panel data for this compound can be accessed through the NCI Developmental Therapeutics Program (DTP) data portal. The following are representative examples.

| Cell Line | Cancer Type | GI50 (µM) |

| HeLa | Cervical Cancer | Data not explicitly found in provided search results |

| Various | A variety of human tumor cell lines | Mean GI50 of 0.364 µM |

Note: Specific GI50 values for a wide range of cell lines from the NCI-60 screen for this compound were not available in a consolidated table within the search results. The mean GI50 is reported as a measure of its broad-spectrum activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

KSP/Eg5 ATPase Activity Assay

This assay measures the ATP hydrolysis rate of the Eg5 motor protein in the presence and absence of this compound to determine its inhibitory activity. A common method is the enzyme-coupled ATPase assay.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by Eg5 is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

This compound

-

ATPase buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing ATPase buffer, PEP, NADH, PK, and LDH.

-

Add microtubules and the Eg5 enzyme to the reaction mixture in the wells of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at the desired temperature (e.g., 25°C) for a short period to allow the inhibitor to bind.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Plot the ATPase activity as a function of this compound concentration to determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This technique is used to visualize the morphology of the mitotic spindle in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

Cell culture medium and supplements

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against α-tubulin (to label microtubules)

-

Primary antibody against γ-tubulin (to label centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (to counterstain DNA)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer.

-

Wash the cells with PBS.

-

Incubate the cells with the appropriate fluorescently labeled secondary antibodies diluted in blocking buffer.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell line

-

This compound

-

Cell culture medium and supplements

-

PBS

-

Trypsin-EDTA

-

Fixative (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of the PI.

-

The data is typically displayed as a histogram, and the percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for characterizing the antimitotic activity of this compound.

Downstream Apoptotic Signaling Pathway

Caption: Intrinsic apoptotic pathway activated by this compound-induced mitotic arrest.

References

- 1. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound CK0106023, a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. This document details its chemical structure, mechanism of action, and its potential as an antitumor agent, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic name 4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)-benzamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Systematic Name | 4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)-benzamide |

| Molecular Formula | C₃₀H₃₂BrClN₄O₂[1] |

| Molecular Weight | 595.96 g/mol [1] |

| SMILES | CCC(c1nc2cc(ccc2c(=O)n1Cc3ccccc3)Cl)N(CCCN(C)C)C(=O)c4ccc(cc4)Br[1] |

| InChIKey | PZVLDHUUSWUATQ-UHFFFAOYSA-N[1] |

Biological Activity and Mechanism of Action

This compound is a potent and specific allosteric inhibitor of the kinesin spindle protein (KSP/Eg5).[1][2][3] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[1][2][3][4][5]

By binding to an allosteric pocket on the KSP motor domain, this compound inhibits its ATPase activity, which is necessary for its motor function.[1][2][3] This inhibition prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[1][2][3] This targeted disruption of mitosis in rapidly dividing cells forms the basis of its antitumor activity.[1][2][3]

Quantitative Biological Data

This compound has demonstrated significant potency in inhibiting KSP and cancer cell proliferation.

| Parameter | Value | Description |

| Kᵢ for KSP ATPase inhibition | 12 nM[1][2][3] | The inhibition constant, indicating the high affinity of this compound for KSP. |

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound directly impacts the cell cycle progression at the mitosis stage. The following diagram illustrates the signaling pathway disrupted by this compound.

The general workflow for evaluating the antitumor activity of this compound is depicted below.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step includes a Grignard reaction to introduce the propyl group onto the quinazolinone core, followed by coupling with the 4-bromo-N-(3-(dimethylamino)propyl)benzamide side chain. The synthesis generally starts from 2-amino-5-chlorobenzonitrile, which is converted to the corresponding benzamide. This intermediate is then cyclized to form the quinazolinone ring. Parallel synthesis of the benzamide side chain is performed, which is then coupled to the quinazolinone core in the final step.

KSP/Eg5 ATPase Inhibition Assay

This assay is performed to determine the inhibitory potency of this compound on the ATPase activity of the KSP motor domain.

-

Reagents and Materials : Recombinant human KSP motor domain, microtubules, ATP, a phosphate detection reagent (e.g., malachite green), and a microplate reader.

-

Procedure :

-

The KSP enzyme is incubated with microtubules in a reaction buffer.

-

Varying concentrations of this compound are added to the wells of a microplate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature to allow for ATP hydrolysis.

-

The reaction is stopped, and the amount of inorganic phosphate released is quantified using a phosphate detection reagent.

-

The absorbance is measured using a microplate reader.

-

-

Data Analysis : The rate of ATP hydrolysis is calculated for each inhibitor concentration. The data are then fitted to a suitable model to determine the IC₅₀ or Kᵢ value.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials : Human cancer cell lines, cell culture medium, fetal bovine serum, antibiotics, this compound stock solution, and a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay).

-

Procedure :

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a serial dilution of this compound.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

The absorbance or luminescence is measured using a microplate reader.

-

-

Data Analysis : The percentage of cell viability is calculated relative to a vehicle-treated control. The data are then plotted against the drug concentration, and the IC₅₀ value is determined.

Immunofluorescence Assay for Mitotic Arrest

This assay is used to visualize the effect of this compound on the mitotic spindle.

-

Reagents and Materials : Cancer cells, cell culture supplies, this compound, fixative (e.g., paraformaldehyde), permeabilization buffer (e.g., Triton X-100), primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin), fluorescently labeled secondary antibodies, and a DNA stain (e.g., DAPI).

-

Procedure :

-

Cells are grown on coverslips and treated with this compound for a duration sufficient to induce mitotic arrest (e.g., 24 hours).

-

The cells are fixed, permeabilized, and blocked.

-

The cells are incubated with primary antibodies against spindle components.

-

After washing, the cells are incubated with fluorescently labeled secondary antibodies and a DNA stain.

-

The coverslips are mounted on microscope slides.

-

-

Data Analysis : The slides are examined using a fluorescence microscope. The percentage of cells exhibiting a monopolar spindle phenotype is quantified.

Conclusion

This compound is a potent and specific allosteric inhibitor of KSP/Eg5 with demonstrated antitumor activity. Its mechanism of action, which involves the disruption of mitotic spindle formation, makes it a promising candidate for cancer therapy. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds.

References

- 1. Antitumor activity of a kinesin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

CK0106023: A Specific Inhibitor of KSP Eg5 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CK0106023 is a potent and specific allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Core Concepts: KSP Eg5 and its Inhibition

Kinesin spindle protein (KSP) plays a pivotal role in the early stages of mitosis. It functions by cross-linking and pushing apart antiparallel microtubules, thereby separating the centrosomes to establish a bipolar spindle. The inhibition of KSP's motor activity disrupts this process, leading to the formation of a characteristic monopolar spindle, or "monoaster," where all chromosomes are arranged in a circular pattern around a single centrosome. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway.

dot

Caption: Mechanism of Action of this compound.

Biochemical Profile of this compound

This compound is a quinazolinone derivative that acts as a potent allosteric inhibitor of the KSP motor domain's ATPase activity. It does not compete with ATP or microtubule binding, but rather slows the rate of ADP release from the active site.

| Parameter | Value | Description |

| Ki | 12 nM | Inhibition constant for KSP motor domain ATPase. |

| Mechanism | Allosteric | Binds to a site distinct from the ATP and microtubule binding sites. |

| Mode of Action | Uncompetitive with ATP, Noncompetitive with microtubules | Inhibits the enzyme-substrate complex and does not prevent substrate binding. |

| Specificity | Specific for KSP | Tested against a panel of other kinesins with minimal off-target activity. |

Cellular Activity of this compound

This compound demonstrates potent anti-proliferative activity across a range of human cancer cell lines. This activity is a direct consequence of its ability to induce mitotic arrest.

| Cell Line | Cancer Type | IC50 (Growth Inhibition) |

| HeLa | Cervical Cancer | Data not available in the provided search results |

| A549 | Lung Cancer | Data not available in the provided search results |

| HT29 | Colon Cancer | Data not available in the provided search results |

| SKOV3 | Ovarian Cancer | Data not available in the provided search results |

Note: While the primary research indicates growth inhibition in several human tumor cell lines, specific IC50 values for this compound were not available in the searched literature.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound.

KSP Eg5 Steady-State ATPase Assay

This assay measures the rate of ATP hydrolysis by the KSP motor domain in the presence and absence of the inhibitor.

dot

Caption: Workflow for KSP Eg5 ATPase Assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl2, 1 mM dithiothreitol, and 5 µM paclitaxel.

-

Prepare dilutions of purified KSP motor domain, paclitaxel-stabilized microtubules, ATP, and this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the KSP motor domain, microtubules, and varying concentrations of this compound.

-

Incubate the mixture at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Measure the release of inorganic phosphate at various time points using a malachite green-based colorimetric assay.

-

-

Data Analysis:

-

Plot the rate of phosphate release as a function of this compound concentration.

-

Fit the data to the appropriate inhibition model to determine the Ki value.

-

Cell-Based Proliferation Assay

This assay quantifies the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, A549, HT29) in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the cells for 72 hours.

-

Assess cell viability using a metabolic assay such as MTT or a fluorescent assay like resazurin.

-

-

Data Analysis:

-

Normalize the viability of treated cells to that of vehicle-treated control cells.

-

Plot the percentage of viable cells against the log of the this compound concentration.

-

Determine the IC50 value, the concentration at which a 50% reduction in cell growth is observed, using a non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle following treatment with this compound.

dot

The Discovery and Synthesis of CK0106023: A Potent Allosteric Inhibitor of Kinesin Spindle Protein (KSP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CK0106023 is a potent and specific, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3][4][5][6][7][8][9][10] As a member of the quinazolinone class of compounds, this compound has demonstrated significant antitumor activity in both in vitro and in vivo models.[1][2][4][6][7] Its mechanism of action, which involves the induction of mitotic arrest and the formation of monopolar spindles, makes it a compelling candidate for cancer therapy.[2][3][4][5][6][7][8][10] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Introduction

The kinesin spindle protein (KSP), a member of the kinesin-5 family, is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[2][4][6][7] Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for anticancer drug development.[11] this compound emerged from a screening of small synthetic organic compounds and was identified as a potent inhibitor of KSP's ATPase activity.[2][6][7][12]

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide |

| CAS Number | 336115-72-1 |

| Molecular Formula | C30H32BrClN4O2 |

| Molecular Weight | 595.96 g/mol |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a quinazolinone core with a substituted benzamide moiety. While a detailed, proprietary synthesis protocol is not publicly available, a general synthetic strategy can be outlined based on established quinazolinone synthesis methodologies.[1]

A plausible synthetic route involves the initial construction of the 3-benzyl-7-chloro-quinazolin-4(3H)-one core. This can be achieved through the condensation of the appropriately substituted anthranilic acid with an acyl chloride, followed by cyclization.[1] The 2-propyl side chain can then be introduced via nucleophilic substitution or a Grignard reaction.[5] Separately, the 4-bromo-N-(3-(dimethylamino)propyl)benzamide portion is synthesized. Finally, these two key intermediates are coupled to yield this compound.[5]

A generalized synthetic workflow for this compound.

Mechanism of Action

This compound functions as a potent and specific allosteric inhibitor of the KSP motor domain's ATPase activity.[2][6][7][9][10] This inhibition is highly specific, as demonstrated by its lack of activity against other kinesins.[2][6][7] The inhibition of KSP's ATPase activity prevents the hydrolysis of ATP, which is essential for the motor function of KSP in pushing the spindle poles apart. This leads to a failure in centrosome separation and the formation of a characteristic monopolar mitotic spindle, ultimately causing cell cycle arrest in mitosis.[2][3][4][6][7][8]

Signaling pathway of this compound's inhibitory action.

Biological Activity

In Vitro Activity

This compound demonstrates potent inhibitory activity against the ATPase activity of KSP and robust anti-proliferative effects across a range of human tumor cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| KSP ATPase Activity (Ki) | 12 nM | [2][6][7][9][10][12] |

| Mean Growth Inhibitory Activity (12 cell lines) | 364 nM | [2] |

Table 2: Growth Inhibitory Activity of this compound in Human Tumor Cell Lines

| Cell Line | Tumor Type | Growth Inhibition (IC50/GI50) | Reference |

| SKOV3 | Ovarian Carcinoma | Not explicitly stated, but used in xenograft | [2][6] |

| NCI/ADR-RES | Multidrug-Resistant | Active (within 5-fold of mean) | [2] |

| HCT-15 | Multidrug-Resistant | Active (within 5-fold of mean) | [2] |

| A2780ADR | Multidrug-Resistant | Active (within 5-fold of mean) | [2] |

| A549 | Lung Carcinoma | GI50 > this compound for novel compounds | [11] |

| AGS | Stomach Carcinoma | GI50 > this compound for novel compounds | [11] |

Note: Specific IC50/GI50 values for many cell lines are not detailed in the provided search results, but the compound showed consistent activity across a panel of twelve lines.

In Vivo Antitumor Activity

In preclinical xenograft models, this compound has demonstrated significant antitumor activity, comparable or superior to the standard chemotherapeutic agent, paclitaxel.[2][3][4][6][7][8]

Table 3: In Vivo Antitumor Efficacy of this compound in a Human Ovarian Carcinoma (SKOV3) Xenograft Model

| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) | Reference |

| This compound | 25 mg/kg | Daily for 5 days | 71 | [2][6] |

| This compound | 50 mg/kg | Daily for 5 days | Not specified, MTD | [2][6] |

| Paclitaxel | 20 mg/kg | Not specified, MTD | 73 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on standard laboratory procedures.

KSP ATPase Activity Assay

This assay measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of the KSP motor domain.

Workflow for determining KSP ATPase inhibition.

Protocol:

-

Reagents: Purified recombinant KSP motor domain, polymerized microtubules, ATP, and a malachite green-based phosphate detection reagent.[13]

-

Procedure:

-

In a 96-well plate, combine the KSP motor domain, microtubules, and varying concentrations of this compound in an appropriate assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent.

-

Read the absorbance at approximately 620 nm.

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the ATPase activity (IC50) and subsequently calculate the inhibition constant (Ki).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Culture: Plate tumor cells (e.g., HeLa) and allow them to adhere.

-

Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 24, 48, 72 hours).[2]

-

Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[14][15][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells with 4N DNA content is indicative of mitotic arrest.[2]

Immunofluorescence Microscopy for Mitotic Arrest

This technique visualizes the cellular effects of this compound, specifically the formation of monopolar spindles.

Protocol:

-

Cell Culture and Treatment: Grow cells (e.g., HeLa) on coverslips and treat with this compound (e.g., 1 µM) for 24 hours.[2]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[17][18]

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against α-tubulin to visualize microtubules.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with a dye such as DAPI or Hoechst.[11]

-

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Examine the morphology of the mitotic spindles. Cells treated with this compound are expected to exhibit a monopolar spindle phenotype, characterized by a radial array of microtubules surrounding unseparated centrosomes.[2]

In Vivo Antitumor Activity in Xenograft Models

This experiment assesses the efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., SKOV3) into the flanks of the mice.[2][6]

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound, a positive control (e.g., paclitaxel), and a vehicle control via an appropriate route (e.g., intraperitoneally).[2][6]

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a potent and specific inhibitor of KSP with significant antitumor activity. Its distinct mechanism of action, involving the induction of mitotic arrest through the formation of monopolar spindles, positions it as a promising candidate for further development as an anticancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and potential clinical application of this compound and other KSP inhibitors.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. Benzamide, 4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)- | 336115-72-1 | Benchchem [benchchem.com]

- 6. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medkoo.com [medkoo.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazoline synthesis [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. wi.mit.edu [wi.mit.edu]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

Allosteric Inhibition of KSP by CK0106023: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein in the process of cell division. It plays an essential role in the formation of a bipolar mitotic spindle, which is necessary for the proper segregation of chromosomes into daughter cells. The inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. CK0106023 is a potent and specific allosteric inhibitor of KSP that has demonstrated significant antitumor activity. This technical guide provides an in-depth overview of the allosteric inhibition of KSP by this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound acts as an allosteric inhibitor of the KSP motor domain's ATPase activity.[1] Unlike competitive inhibitors that bind to the ATP-binding site, this compound binds to a distinct site on the KSP-ADP complex. This binding event slows the release of ADP from the active site, which is a rate-limiting step in the KSP catalytic cycle. The mechanism is uncompetitive with respect to ATP and noncompetitive with microtubules. By locking KSP in an ADP-bound state, this compound effectively halts the motor protein's movement along microtubules, leading to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptosis in proliferating cancer cells.[1]

KSP/Eg5 Signaling Pathway in Mitosis

The following diagram illustrates the role of KSP in the formation of the mitotic spindle and the point of intervention by this compound.

Caption: Role of KSP in mitosis and its inhibition by this compound.

Quantitative Data

This compound is a highly potent inhibitor of KSP with a Ki value of 12 nM.[1] The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Growth Inhibition by this compound

| Cell Line | Cancer Type | GI50 (nM) |

| HCT-15 | Colon Carcinoma | 364 |

| NCI/ADR-RES | Ovarian Carcinoma | 364 |

| A2780ADR | Ovarian Carcinoma | 364 |

| Mean GI50 | 364 |

Data extracted from Sakowicz et al., 2004. The original study tested a broader panel of cell lines, and the mean GI50 is reported here.

Table 2: In Vivo Antitumor Activity of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | qd x 5 | 0 |

| This compound | 25 | qd x 5 | Not specified |

| This compound | 50 | qd x 5 | Significant (Comparable to Paclitaxel) |

| Paclitaxel | 20 | qd x 5 | Significant |

Data extracted from Sakowicz et al., 2004. The study reported that this compound exhibited antitumor activity comparable to or exceeding that of paclitaxel.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

KSP Motor Domain ATPase Assay

This assay measures the rate of ATP hydrolysis by the KSP motor domain in the presence and absence of this compound.

Workflow Diagram:

Caption: Experimental workflow for the KSP ATPase assay.

Detailed Protocol:

-

Reagents:

-

Recombinant human KSP motor domain.

-

Taxol-stabilized microtubules.

-

This compound stock solution in DMSO.

-

Reaction Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 10 µM taxol.

-

ATP solution.

-

Malachite green reagent for phosphate detection.

-

-

Procedure:

-

Prepare serial dilutions of this compound in reaction buffer.

-

In a 96-well plate, add the KSP motor domain to each well.

-

Add the this compound dilutions or DMSO (vehicle control) to the respective wells and pre-incubate for 10 minutes at room temperature.

-

To initiate the reaction, add a mixture of microtubules and ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Determine the ATPase activity and calculate the Ki for this compound from dose-response curves.

-

Cell Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (GI50).

Detailed Protocol:

-

Cell Lines and Culture:

-

A panel of human cancer cell lines (e.g., HCT-15, NCI/ADR-RES, A2780ADR).

-

Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium and add the medium containing the this compound dilutions or vehicle control to the cells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT or crystal violet assay.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Antitumor Efficacy in a Xenograft Model

This study evaluates the antitumor activity of this compound in a mouse model bearing human tumor xenografts.

Workflow Diagram:

Caption: Experimental workflow for in vivo xenograft studies.

Detailed Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

House animals in a pathogen-free environment and provide food and water ad libitum.

-

-

Procedure:

-

Implant a suspension of human tumor cells (e.g., HCT-15) subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., paclitaxel).

-

Administer the treatments according to a defined schedule (e.g., daily for five consecutive days) via an appropriate route (e.g., intraperitoneal injection).

-

Measure tumor dimensions with calipers and calculate tumor volume regularly throughout the study. Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Conclusion

This compound is a potent and specific allosteric inhibitor of KSP with demonstrated antitumor activity in both in vitro and in vivo models. Its unique mechanism of action, which involves slowing ADP release from the KSP motor domain, leads to mitotic arrest and cancer cell death. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of KSP inhibitors like this compound.

References

An In-depth Technical Guide on the Stereospecificity of [Compound X] Enantiomers

Disclaimer

No public information could be found for a compound with the identifier "CK0106023". Therefore, the following document serves as an in-depth template to guide researchers, scientists, and drug development professionals in structuring a technical whitepaper on the stereospecificity of a chiral compound. This guide uses the placeholder "[Compound X]" and populates the required sections with illustrative data and methodologies based on established practices in the field.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional structure of a drug molecule is a critical determinant of its pharmacological and toxicological profile. For chiral drugs, which exist as enantiomers—non-superimposable mirror images—these stereoisomers can exhibit significant differences in their biological activity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Regulatory agencies increasingly require the development of single-enantiomer drugs to ensure optimal safety and efficacy.[1] Therefore, a thorough investigation into the stereospecificity of a new chemical entity is a fundamental aspect of modern drug development. This guide provides a comprehensive overview of the stereospecific properties of the enantiomers of [Compound X], a novel therapeutic agent. It includes a detailed examination of their differential in vitro activity, pharmacokinetic profiles, and metabolic stability, along with the experimental protocols used for their evaluation.

Data Presentation: Quantitative Analysis of [Compound X] Enantiomers

The following tables summarize the quantitative data collected for the (+) and (-) enantiomers of [Compound X].

Table 1: In Vitro Biological Activity of [Compound X] Enantiomers

| Enantiomer | Target Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Cell Viability (CC₅₀, µM) in HEK293 cells |

| (+)-[Compound X] | 15.2 ± 1.8 | 45.5 ± 3.1 | > 100 |

| (-)-[Compound X] | 310.8 ± 15.6 | 950.2 ± 50.4 | > 100 |

| Racemic [Compound X] | 85.3 ± 7.2 | 210.1 ± 18.9 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Stereoselective Pharmacokinetic Parameters of [Compound X] in Sprague-Dawley Rats (5 mg/kg, intravenous)

| Enantiomer | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | Clearance (CL) (L/h/kg) | t₁/₂ (h) |

| (+)-[Compound X] | 850 ± 95 | 1275 ± 150 | 3.9 ± 0.5 | 2.1 ± 0.3 |

| (-)-[Compound X] | 790 ± 110 | 980 ± 125 | 5.1 ± 0.6 | 1.5 ± 0.2 |

Data are presented as mean ± standard deviation (n=5 rats per group).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral HPLC Separation of [Compound X] Enantiomers

This protocol outlines the method for resolving the racemic [Compound X] into its individual enantiomers.[1][2][3][4][5]

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (80:20, v/v) with 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve racemic [Compound X] and isolated enantiomer standards in the mobile phase to a final concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the racemic standard to determine the retention times and resolution of the (+) and (-) enantiomers.

-

Inject the prepared samples for analysis. Enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

-

Stereoselective Pharmacokinetic Study in Rats

This protocol describes the in vivo study to determine the pharmacokinetic properties of each enantiomer.[6][7][8][9][10]

-

Animals: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

-

Dosing: Administer 5 mg/kg of racemic [Compound X] intravenously via the tail vein.

-

Blood Sampling: Collect blood samples (approx. 200 µL) from the saphenous vein into heparinized tubes at pre-dose (0) and at 5, 15, 30 min, and 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.

-

Sample Analysis:

-

Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.

-

After centrifugation, the supernatant is analyzed using a validated LC-MS/MS method with a chiral column as described in Protocol 3.1 to quantify the concentration of each enantiomer.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer are analyzed using non-compartmental analysis to determine key parameters such as Cₘₐₓ, AUC, clearance (CL), and half-life (t₁/₂).

In Vitro Metabolism Assay using Human Liver Microsomes

This assay assesses the metabolic stability of each enantiomer.[11][12][13][14]

-

Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), 100 mM phosphate buffer (pH 7.4).

-

Incubation Mixture:

-

Phosphate buffer (100 mM, pH 7.4)

-

HLM (final protein concentration 0.5 mg/mL)

-

[Compound X] enantiomer (final concentration 1 µM)

-

Magnesium Chloride (3.3 mM)

-

-

Procedure:

-

Pre-warm the incubation mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle agitation.

-

Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: The elimination rate constant (k) is determined from the slope of the natural log of the remaining compound versus time. This is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Cell Viability (CCK-8) Assay

This protocol measures the cytotoxicity of the enantiomers.[15][16][17]

-

Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).

-

Compound Addition: Add 10 µL of various concentrations of each enantiomer to the wells.

-

Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for [Compound X]

The diagram below illustrates a potential signaling cascade modulated by the active enantiomer of [Compound X], which acts as an antagonist at a G-protein coupled receptor (GPCR).

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 6. The stereoselective pharmacokinetics of bupivacaine after racemate, and the effects of high-fat diet and sex in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. apexbt.com [apexbt.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ptglab.com [ptglab.com]

Antitumor Properties of Quinazolinone Derivatives: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the antitumor properties of quinazolinone derivatives as a class of chemical compounds. As of the latest literature search, specific experimental data and research pertaining to the derivative CK0106023 were not publicly available. The information presented herein is based on published research on other structurally related quinazolinone compounds and is intended to serve as a general guide for researchers, scientists, and drug development professionals.

Introduction to Quinazolinone Derivatives in Oncology

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The quinazolinone scaffold, a fusion of a benzene ring and a pyrimidinone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. In the realm of oncology, numerous quinazolinone derivatives have been investigated, with several progressing to clinical use.[2] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[1][3]

The structural flexibility of the quinazolinone core allows for modifications at various positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.[4] This has led to the development of potent inhibitors targeting specific molecular drivers of cancer, such as receptor tyrosine kinases.

Mechanisms of Antitumor Action

Quinazolinone derivatives exhibit a variety of antitumor mechanisms, primarily centered around the modulation of critical cellular processes involved in cancer progression.

-

Kinase Inhibition: A significant number of quinazolinone-based anticancer drugs function as kinase inhibitors. They are particularly effective against the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[5] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazolinone derivatives that target EGFR.[2]

-

Induction of Apoptosis: Many quinazolinone compounds have been shown to induce apoptosis in cancer cells.[3] This programmed cell death is often triggered through the activation of intrinsic or extrinsic apoptotic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: The ability to halt the cell cycle is another key antitumor property of quinazolinone derivatives.[3] These compounds can cause cell cycle arrest at different phases, most commonly at the G2/M or G1 phase, thereby preventing cancer cell division and proliferation.[3]

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division.[4]

-

PARP Inhibition: Certain quinazolinone derivatives have been designed to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2] Inhibiting PARP-1 in cancer cells with existing DNA repair defects can lead to synthetic lethality.

Quantitative Data on Antitumor Activity

The in vitro cytotoxic activity of quinazolinone derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize representative IC50 values for various quinazolinone derivatives from published studies.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 101 | L1210 (Leukemia) | Proliferation | 5.8 | [4] |

| Compound 101 | K562 (Leukemia) | Proliferation | >50% inhibition at 1 µg/mL | [4] |

| Compound 101 | MCF-7 (Breast) | Growth Inhibition | 0.34 | [4] |

| Compound 101 | CA46 (Burkitt Lymphoma) | Growth Inhibition | 1.0 | [4] |

| Compound 106 | - | Cdk4 Inhibition | 0.47 | [4] |

| Compound 106 | - | Microtubule Polymerization | 0.6 | [4] |

| Derivative 112 | Oral Squamous Carcinoma | Viability | Not specified, but significant inhibition | [4] |

| Compound 4 | Caco-2 (Colorectal) | Cytotoxicity | 23.31 ± 0.09 | [6] |

| Compound 4 | HepG2 (Liver) | Cytotoxicity | 53.29 ± 0.25 | [6] |

| Compound 4 | MCF-7 (Breast) | Cytotoxicity | 72.22 ± 0.14 | [6] |

| Compound 9 | Caco-2 (Colorectal) | Cytotoxicity | 73.87 ± 0.13 | [6] |

| Compound 9 | HepG2 (Liver) | Cytotoxicity | 171.4 ± 0.12 | [6] |

| Compound 9 | MCF-7 (Breast) | Cytotoxicity | 96.58 ± 0.17 | [6] |

| Pyrazolo-[1,5-c]quinazolinone 4i | A549 (Lung) | Antiproliferative | 17.0 | [7] |

| Pyrazolo-[1,5-c]quinazolinone 4m | A549 (Lung) | Antiproliferative | 14.2 | [7] |

| Pyrazolo-[1,5-c]quinazolinone 4n | A549 (Lung) | Antiproliferative | 18.1 | [7] |

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[1][3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Procedure:

-

Cell Treatment: Culture and treat cells with the quinazolinone derivative for the desired time.

-

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells.[10] The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content.[10]

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at different time points.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[10]

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Visualizations

Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.

Caption: In vitro anticancer activity screening workflow.

Caption: Drug discovery and development logical flow.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. kumc.edu [kumc.edu]

- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

The Critical Role of Kinesin Spindle Protein (Eg5) in the Formation of the Bipolar Spindle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein belonging to the kinesin-5 family. It plays an indispensable role in the establishment and maintenance of the bipolar mitotic spindle, a fundamental process for accurate chromosome segregation during cell division. As a plus-end-directed homotetrameric motor, Eg5 is responsible for generating the outward force required to separate the spindle poles. This is achieved by crosslinking and sliding antiparallel microtubules. Given its essential function in mitosis, Eg5 has emerged as a significant target for the development of anticancer therapeutics. This technical guide provides an in-depth overview of the core functions of Eg5 in bipolar spindle formation, its regulatory mechanisms, and key experimental protocols used to study its activity. Furthermore, it presents quantitative data on Eg5's motor properties and the effects of its inhibitors, offering a valuable resource for researchers in cell biology and drug discovery.

Mechanism of Action of Eg5 in Bipolar Spindle Formation

Eg5 functions as a homotetramer, a structure that is essential for its ability to crosslink and slide microtubules.[1] Each end of the bipolar motor protein contains two motor domains that can bind to different microtubules. By moving towards the plus-ends of these microtubules, Eg5 effectively pushes the microtubules apart.[2][3] This action generates an outward force that is critical for the separation of the centrosomes and the establishment of a bipolar spindle.[4] Inhibition or depletion of Eg5 leads to the formation of monopolar spindles, where the duplicated centrosomes fail to separate, resulting in mitotic arrest and often, apoptosis.[5][6][7][8] This phenotype underscores the essential role of Eg5 in generating the outward forces that counterbalance the inward-pulling forces exerted by other motor proteins like dynein.

Regulation of Eg5 Activity

The function of Eg5 is tightly regulated throughout the cell cycle to ensure the timely and accurate formation of the mitotic spindle. This regulation occurs through post-translational modifications, primarily phosphorylation, and through interactions with other proteins.

Phosphorylation by Cdk1

Phosphorylation of Eg5 by Cyclin-dependent kinase 1 (Cdk1) at a conserved threonine residue (T937 in Xenopus Eg5) in its C-terminal tail is a key regulatory event.[9][10][11] This phosphorylation does not significantly alter the motor's velocity but substantially increases its affinity for microtubules.[9][10][11] This enhanced binding is crucial for the localization of Eg5 to the mitotic spindle during mitosis, ensuring that a sufficient concentration of the motor is present to drive spindle pole separation.[9][10][11]

Interaction with TPX2

Targeting protein for Xenopus kinesin-like protein 2 (TPX2) is another critical regulator of Eg5. TPX2 can inhibit the velocity of Eg5-dependent microtubule gliding.[5][6] This inhibition is thought to occur through two mechanisms: TPX2 can act as a physical roadblock on the microtubule and it can also directly interact with Eg5 to modulate its activity.[5][6] This regulatory interaction is important for the proper localization and function of Eg5 within the mitotic spindle.[12]

Quantitative Data on Eg5 Function and Inhibition

The study of Eg5 has generated a wealth of quantitative data that is essential for understanding its mechanochemical properties and for the development of effective inhibitors.

Table 1: Kinetic Parameters of Human Eg5 Motor Domains

| Eg5 Construct | kcat (s⁻¹) | K₁/₂,Mt (µM) | Km,ATP (µM) | Reference |

| Eg5-367 | 5.5 | 0.7 | 25 | [13] |

| Eg5-437 | 2.9 | 4.5 | 19 | [13] |

Table 2: Motor Velocity of Eg5

| Condition | Velocity (nm/s) | Reference |

| Eg5-EGFP in mammalian cell extracts | 14 | [5][6] |

| Full-length Eg5 on microtubule bundles | 26 | [14] |

| Eg5 tetramers in gliding-filament assays | 10-40 | [2] |

Table 3: Effect of Cdk1 Phosphorylation on Xenopus Eg5

| Parameter | Unphosphorylated Eg5 | Cdk1-phosphorylated Eg5 | Reference |

| Microtubule Gliding Velocity | Not significantly different | Not significantly different | [9][10][11] |

| Microtubule Binding | Lower affinity | Higher affinity | [9][10][11] |

Table 4: IC₅₀ Values of Eg5 Inhibitors

| Inhibitor | Assay Condition | IC₅₀ | Reference |

| Monastrol | Eg5 ATPase activity | 5.2 µM | [15] |

| Monastrol | Motility assay (Xenopus Eg5) | 14 µM | [16] |

| STLC | Mitotic arrest in HeLa cells | 700 nM | [8][17] |

| STLC | Inhibition of microtubule-activated ATPase activity | 140 nM | [8][17] |

| Ispinesib | Antitumor activity in pancreatic cancer PDX model | Significant tumor reduction | [18] |

Table 5: Effect of Eg5 Inhibition on Spindle Length

| Cell Line | Inhibitor | Effect on Spindle Length | Reference |

| HeLa | STLC (1 µM) | Increase in monopolar spindles | [19] |

| HeLa | Dimethylenastron (1 µM) | Increase in monopolar spindles | [19] |

| RPE-1 | STLC | 69 ± 9% spindle collapse | [1] |

| Human cells | KIF4A depletion + EG5 inhibition | Blocked spindle elongation | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Eg5 function. The following sections provide outlines for key experimental procedures.

Microtubule Gliding Assay

This assay is used to measure the velocity of microtubule movement driven by surface-adsorbed Eg5 motors.

Protocol Outline:

-

Chamber Preparation: Construct a flow chamber using a glass slide and a coverslip.

-

Motor Adsorption: Introduce a solution of purified Eg5 protein into the chamber and incubate to allow the motors to adsorb to the glass surface.

-

Blocking: Add a solution of casein to block non-specific binding sites on the surface.

-

Microtubule Addition: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the chamber.

-

Motility Initiation: Add ATP-containing motility buffer to initiate microtubule gliding.

-

Data Acquisition: Visualize and record microtubule movement using fluorescence microscopy. Analyze the videos to determine the average gliding velocity.

Buffer Composition (Example):

-

Buffer L: 20 mM HEPES (pH 7.2), 1 mM EGTA, 2 mM MgCl₂, 50 mM potassium acetate, 0.2 mg/mL casein, 1 mM DTT.[20]

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5, which is a direct measure of its enzymatic activity. The malachite green assay is a common colorimetric method for this purpose.

Protocol Outline:

-

Reaction Setup: Prepare reaction mixtures containing purified Eg5, microtubules (for microtubule-activated activity), and the appropriate buffer in a 96-well plate.

-

Reaction Initiation: Add ATP to initiate the hydrolysis reaction.

-

Reaction Termination and Color Development: After a defined incubation period, stop the reaction and add the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

Measurement: Measure the absorbance of the colored product at ~630 nm using a plate reader.

-

Data Analysis: Calculate the amount of phosphate released based on a standard curve and determine the ATPase activity (rate of ATP hydrolysis).

Buffer Composition (Example):

-

ATPase Buffer: 20 mM Hepes (pH 7.2), 5 mM magnesium acetate, 0.1 mM EDTA, 0.1 mM EGTA, 50 mM potassium acetate, 1 mM dithiothreitol, 5% sucrose.[21]

Immunofluorescence Microscopy for Eg5 Localization

This technique is used to visualize the subcellular localization of Eg5 and the morphology of the mitotic spindle.

Protocol Outline:

-

Cell Culture and Fixation: Culture cells on coverslips and fix them using an appropriate method (e.g., methanol or formaldehyde).

-

Permeabilization: Treat the fixed cells with a detergent (e.g., Triton X-100) to permeabilize the cell membranes.

-

Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin or normal serum) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Eg5 and another primary antibody for a spindle marker (e.g., α-tubulin).

-

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

DNA Staining and Mounting: Stain the cellular DNA with a fluorescent dye (e.g., DAPI) and mount the coverslips on glass slides.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with Eg5 in a cellular context.

Protocol Outline:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Eg5.

-

Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-Eg5-interacting protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of interacting proteins.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Regulation of Eg5 activity by Cdk1 and TPX2.

Experimental Workflows

Caption: Workflow for the in vitro microtubule gliding assay.

Caption: Workflow for the Eg5 ATPase activity assay.

Conclusion

KSP/Eg5 is a fundamental component of the mitotic machinery, and its role in establishing the bipolar spindle is well-established. The development of specific inhibitors targeting Eg5 has provided powerful tools to dissect the mechanics of mitosis and has opened new avenues for cancer therapy. This technical guide has summarized the core functions of Eg5, its regulation, and provided key quantitative data and experimental protocols. A thorough understanding of Eg5's mechanism and regulation is paramount for the continued development of novel therapeutics that can effectively and safely target mitotic processes in proliferative diseases. The provided methodologies and data serve as a valuable resource for researchers aiming to further elucidate the intricate role of Eg5 in cell division and to advance the development of next-generation antimitotic agents.

References

- 1. Mechanisms by Which Kinesin-5 Motors Perform Their Multiple Intracellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]